molecular formula C9H11FO B13465001 (5-Ethyl-2-fluorophenyl)methanol

(5-Ethyl-2-fluorophenyl)methanol

Cat. No.: B13465001
M. Wt: 154.18 g/mol
InChI Key: AMOZESNYUMIWDE-UHFFFAOYSA-N
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Description

(5-Ethyl-2-fluorophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a fluorine atom attached to a benzene ring, with a methanol group (-CH2OH) at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-fluorophenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (5-Ethyl-2-fluorophenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or other large-scale reduction techniques to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: (5-Ethyl-2-fluorophenyl)aldehyde or (5-Ethyl-2-fluorobenzoic acid).

    Reduction: (5-Ethyl-2-fluorotoluene).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethyl-2-fluorophenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Ethyl-2-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry for drug design and development.

Comparison with Similar Compounds

    (5-Ethyl-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (5-Ethyl-2-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (5-Ethyl-2-methylphenyl)methanol: Similar structure but with a methyl group instead of fluorine.

Comparison: (5-Ethyl-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(5-ethyl-2-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6H2,1H3

InChI Key

AMOZESNYUMIWDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)F)CO

Origin of Product

United States

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